Welcome to the BenchChem Online Store!
molecular formula C7H8BrN B1339753 5-Bromo-2-ethylpyridine CAS No. 38749-90-5

5-Bromo-2-ethylpyridine

Cat. No. B1339753
M. Wt: 186.05 g/mol
InChI Key: JFTFIPSATYUJLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05861419

Procedure details

280 mL of 5N sodium hydroxide (1.4 mol, 2.09 eq) was added to a solution of 158 g of 2,5-dibromopyridine (0.67 mol, 1 eq) in 1.4 L of THF. To the resulting solution, 700 mL of 1N triethylboron in THF (0.70 mol, 1.04 eq), 195 mg of bis(acetonitrile)palladium(II) chloride (0.75 mmol, 0.0011 eq) and 414 mg 1,1'-bis(diphenylphosphino)ferrocene (0.75 mmol, 0.0011 eq) were added. The reaction was slowly heated to a very slight reflux for 3 hours. It was then cooled down to 0° and treated sequentially with 140 mL of 5N sodium hydroxide (0.70 mol, 1.04 eq) and 53 mL of 30% hydrogen peroxide (0.70 mol, 1.05 eq) at such a rate that the temperature never exceeded 10° C. The mixture was extracted with ether, and the ether extracts washed with sodium hydroxide, water, brine and dried over MgSO4. The ether solution was then concentrated and the brown residue was distilled under vacuum (40° C., 1 Torr) to give 112 g of the title compound as a clear oil slightly contaminated with the starting material and 2,5-diethylpyridine. Yield ~90%. The 1H NMR is comparable to that reported by J. W. Tilley and S. Zawoiski; J. Org. Chem., 1988,53, 386-390. The material is suitable for use in the next step without further purification.
Quantity
280 mL
Type
reactant
Reaction Step One
Quantity
158 g
Type
reactant
Reaction Step One
Name
Quantity
1.4 L
Type
solvent
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step Two
Name
bis(acetonitrile)palladium(II) chloride
Quantity
195 mg
Type
catalyst
Reaction Step Two
Quantity
414 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0.7 mol
Type
solvent
Reaction Step Two
Quantity
140 mL
Type
reactant
Reaction Step Three
Quantity
53 mL
Type
reactant
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].Br[C:4]1[CH:9]=[CH:8][C:7]([Br:10])=[CH:6][N:5]=1.[CH2:11](B(CC)CC)[CH3:12].OO>C1COCC1.CC#N.CC#N.Cl[Pd]Cl.C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2]>[Br:10][C:7]1[CH:8]=[CH:9][C:4]([CH2:11][CH3:12])=[N:5][CH:6]=1 |f:0.1,6.7.8,9.10.11|

Inputs

Step One
Name
Quantity
280 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
158 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Name
Quantity
1.4 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
700 mL
Type
reactant
Smiles
C(C)B(CC)CC
Name
bis(acetonitrile)palladium(II) chloride
Quantity
195 mg
Type
catalyst
Smiles
CC#N.CC#N.Cl[Pd]Cl
Name
Quantity
414 mg
Type
catalyst
Smiles
C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
Name
Quantity
0.7 mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
140 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
53 mL
Type
reactant
Smiles
OO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was slowly heated to
TEMPERATURE
Type
TEMPERATURE
Details
a very slight reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled down to 0°
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether
WASH
Type
WASH
Details
the ether extracts washed with sodium hydroxide, water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
The ether solution was then concentrated
DISTILLATION
Type
DISTILLATION
Details
the brown residue was distilled under vacuum (40° C., 1 Torr)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 112 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.